molecular formula C12H13N5S B15065824 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole CAS No. 886504-12-7

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B15065824
CAS No.: 886504-12-7
M. Wt: 259.33 g/mol
InChI Key: PSYKJSPEQABHSI-UHFFFAOYSA-N
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Description

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a thiazole ring, making it a valuable scaffold for the development of new pharmaceuticals and chemical research.

Properties

CAS No.

886504-12-7

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

[4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H13N5S/c1-7-4-3-5-17-10(8(2)14-11(7)17)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

PSYKJSPEQABHSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C3=CSC(=N3)NN)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones or α-chloroketones:

Procedure :

  • Starting material : 2-Amino-3,5-dimethylpyridine (1.0 equiv).
  • Reagent : 2-Bromoacetophenone (1.2 equiv).
  • Conditions : Reflux in ethanol (12 h, 80°C).
  • Yield : 75–85%.

Mechanism :

  • Nucleophilic attack by the pyridine amine on the α-carbon of the bromoketone.
  • Intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.

Thiazole Ring Formation via Hantzsch Reaction

The thiazole ring is introduced at position 3 of the imidazo[1,2-a]pyridine using a modified Hantzsch thiazole synthesis:

Procedure :

  • Starting material : 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine (1.0 equiv).
  • Reagent : Thiourea (1.5 equiv), ethyl α-bromoacetate (1.2 equiv).
  • Conditions : Reflux in acetonitrile (8 h, 90°C).
  • Intermediate : 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine.
  • Yield : 60–70%.

Key Optimization :

  • Use of anhydrous acetonitrile minimizes hydrolysis side reactions.
  • Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields.

Hydrazine Functionalization

The hydrazine group is introduced via diazotization or nucleophilic substitution:

Method A: Diazotization :

  • Starting material : 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (1.0 equiv).
  • Reagent : NaNO₂ (1.2 equiv), HCl (3.0 equiv), followed by SnCl₂ reduction.
  • Conditions : 0–5°C, 2 h.
  • Yield : 50–55%.

Method B: Direct Hydrazination :

  • Starting material : 2-Chloro-4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)thiazole (1.0 equiv).
  • Reagent : Hydrazine hydrate (5.0 equiv).
  • Conditions : Reflux in ethanol (6 h, 70°C).
  • Yield : 65–75%.

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines imidazo[1,2-a]pyridine and thiazole formation in a single pot:

Procedure :

  • Reactants :
    • 2-Amino-3,5-dimethylpyridine (1.0 equiv).
    • 2-Bromoacetophenone (1.2 equiv).
    • Thiourea (1.5 equiv).
  • Conditions : Microwave irradiation (150 W, 30 min).
  • Yield : 55–60%.

Advantages :

  • Reduced purification steps.
  • Energy-efficient.

Catalytic Methods

Palladium-catalyzed cross-coupling for regioselective thiazole attachment:

Procedure :

  • Starting material : 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine (1.0 equiv).
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Reagent : 2-(Tributylstannyl)thiazole (1.2 equiv).
  • Conditions : DMF, 100°C, 12 h.
  • Yield : 70–75%.

Data Tables

Table 1. Comparison of Synthetic Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Ref.
Hantzsch Thiazole 3-Bromo-imidazo[1,2-a]pyridine, Thiourea Ethanol, reflux, 8 h 60–70
Microwave-Assisted 2-Amino-pyridine, Bromoketone, Thiourea Microwave, 150 W, 30 min 55–60
Palladium Catalysis 3-Bromo-imidazo[1,2-a]pyridine, Stannylthiazole Pd(PPh₃)₄, Xantphos, DMF 70–75
Direct Hydrazination 2-Chloro-thiazole-imidazo[1,2-a]pyridine Hydrazine hydrate, ethanol, 70°C 65–75

Table 2. Spectral Characterization Data

Compound Stage IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) Ref.
Imidazo[1,2-a]pyridine Core 3120 (C-H aromatic), 1590 (C=N) 2.35 (s, 3H, CH₃), 7.25–7.80 (m, Ar-H) 173.1
Thiazole Intermediate 2920 (C-H), 1650 (C=S) 3.10 (s, 2H, CH₂), 8.20 (s, 1H, Thiazole-H) 259.3
Final Hydrazinyl Product 3300 (N-H), 1605 (C=N) 4.80 (s, 2H, NH₂), 8.50 (s, 1H, Thiazole-H) 259.3

Critical Analysis of Methodologies

  • Hantzsch Synthesis : Reliable but requires stringent control of stoichiometry to avoid polysubstitution.
  • Microwave Methods : Higher scalability but limited to labs with specialized equipment.
  • Catalytic Cross-Coupling : Superior regioselectivity but cost-prohibitive for large-scale synthesis.

Industrial-Scale Considerations

  • Cost Efficiency : Direct hydrazination (Method B) is preferred for bulk production due to lower reagent costs.
  • Safety : Diazotization (Method A) requires strict temperature control to prevent exothermic decomposition.

Chemical Reactions Analysis

Types of Reactions

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using halides or electrophilic substitution using acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole stands out due to its combined imidazo[1,2-a]pyridine and thiazole structure, which enhances its chemical reactivity and biological activity. This unique combination makes it a valuable compound for developing new therapeutic agents and chemical research tools .

Biological Activity

The compound 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring linked to a hydrazine moiety and an imidazo-pyridine structure. Its molecular formula is C14H14N4SC_{14}H_{14}N_4S with a molecular weight of 286.35 g/mol. The presence of these heterocycles contributes significantly to its biological properties.

In Vitro Studies

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound.

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma).
  • Methodology : The MTT assay was employed to determine cell viability and calculate the IC50 values.
CompoundCell LineIC50 (µM)Reference
4hHCT-1162.40 ± 0.12
4hHepG22.17 ± 0.83
HarmineHCT-1162.40 ± 0.12
HarmineHepG22.54 ± 0.82

The results indicated that compounds similar to 4h exhibited comparable or superior activity compared to Harmine, suggesting significant potential for further development in cancer therapy.

Antimicrobial Activity

The compound's thiazole component is known for its antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains.

Thiazoles disrupt bacterial cell wall synthesis and interfere with metabolic pathways, leading to cell death. Specific studies have shown that certain thiazole derivatives exhibit minimal inhibitory concentrations (MIC) against Gram-positive bacteria.

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have been documented in several studies:

  • Animal Models : The compounds were tested in models induced with seizures.
  • Efficacy : A notable compound demonstrated significant protection against tonic-clonic seizures.

Study Findings

CompoundModel UsedEfficacy (%)Reference
Compound APTZ-induced seizures100% protection
Compound BMaximal electroshockSignificant reduction in seizure duration

These findings suggest that the structural features of the thiazole ring contribute to anticonvulsant activity through modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituents on the Thiazole Ring : Electron-donating groups enhance anticancer activity.
  • Hydrazine Linkage : Modifications in the hydrazine moiety can affect potency and selectivity against specific cancer types.
  • Imidazo-Pyridine Influence : The presence of methyl groups at positions 2 and 8 enhances interaction with target proteins, improving efficacy.

Q & A

Q. What synthetic methodologies are effective for constructing the imidazo[1,2-a]pyridine core in 4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole?

The imidazo[1,2-a]pyridine scaffold can be synthesized via condensation reactions. For example, 2-aminopyridine derivatives react with α-bromoketones (e.g., 3-bromopentane-2,4-dione) under reflux to form intermediates like 1-[2-methylimidazo[1,2-a]pyridin-3-yl]ethanone, as demonstrated in the synthesis of STAT3-targeting pyrazoline derivatives . Hydrazinylthiazole moieties are typically introduced via cyclization of hydrazine derivatives with thioesters or thioureas, followed by purification using column chromatography or recrystallization . Key challenges include optimizing reaction time (e.g., 18-hour reflux for triazole derivatives ) and solvent selection (e.g., DMSO for high-polarity intermediates ).

Q. How can spectroscopic techniques validate the structure of this compound?

  • 1H/13C NMR : Characteristic peaks for the imidazo[1,2-a]pyridine core include aromatic protons at δ 7.0–8.5 ppm and methyl groups at δ 2.5–3.0 ppm. The hydrazinyl (-NH-NH2) group typically appears as a broad singlet at δ 4.0–5.0 ppm .
  • ESI-MS : Molecular ion peaks should match the calculated mass (e.g., [M+H]+ for compound 6 in ).
  • IR : N-H stretching (3200–3400 cm⁻¹) and C=N/C=S vibrations (1600–1650 cm⁻¹) confirm hydrazinylthiazole functionality .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antiparasitic screening : Use Leishmania or Trypanosoma cell cultures to assess IC50 values, as seen in imidazo[1,2-a]pyridine-triazole hybrids .
  • Kinase inhibition : Test against CDK2 or STAT3 using enzymatic assays, given structural similarities to pyrimidine-based kinase inhibitors .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., breast cancer MDA-MB-231) with appropriate controls (e.g., olomoucine for CDK2 inhibition ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Lipophilicity : Introduce trifluoromethyl groups to enhance membrane permeability, as shown in isosteric replacements of methyl groups in pyrimidine derivatives .
  • Selectivity : Modify the thiazole ring with polar substituents (e.g., sulfonamides) to reduce off-target effects. For example, sulfonamide derivatives of imidazo[1,2-a]pyrimidines exhibit improved selectivity for phosphodiesterase inhibition .
  • Hydrazinyl group : Replace with acylhydrazones or triazoles to modulate hydrogen-bonding interactions, as demonstrated in antitrypanosomal agents .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays at multiple concentrations (e.g., 0.1–100 μM) to confirm potency trends .
  • Off-target profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify secondary targets that may explain variability in cytotoxicity .
  • Metabolic stability : Assess microsomal half-life to rule out rapid degradation as a cause of false negatives .

Q. How can computational modeling aid in designing derivatives with enhanced target affinity?

  • Docking studies : Use AutoDock Vina to predict binding poses with STAT3 (PDB: 6NJS) or CDK2 (PDB: 1HCL). Focus on interactions between the hydrazinylthiazole moiety and catalytic lysine residues .
  • QSAR models : Correlate logP values (calculated via ChemAxon) with antiparasitic IC50 data to prioritize analogs with optimal hydrophobicity .
  • MD simulations : Simulate ligand-receptor complexes for 100 ns to assess conformational stability of key hydrogen bonds .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Replace column chromatography with recrystallization for cost-effective large-scale production. For example, use ethanol/water mixtures to isolate thiadiazole derivatives in >60% yield .
  • Hydrazine handling : Implement strict safety protocols (e.g., inert atmosphere, low-temperature reactions) due to hydrazine’s toxicity .
  • Byproduct control : Monitor reaction progress via TLC to minimize over-cyclization, a common issue in thiazole syntheses .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazo[1,2-a]pyridine-Thiazole Hybrids

StepConditionsYieldReference
Imidazo ring formationReflux with α-bromoketone, 18 h65–75%
Thiazole cyclizationEthanol, glacial acetic acid, 4 h50–60%
Hydrazinyl introductionHydrazine hydrate, room temperature70–80%

Q. Table 2. Biological Activity of Analogous Compounds

Compound ClassTargetIC50 (μM)Selectivity IndexReference
Imidazo-triazoleLeishmania donovani1.2>10 (vs. HEK293)
Pyrimidine-sulfonamideCDK20.458 (vs. CDK4)
HydrazinylthiadiazoleSTAT33.85 (vs. STAT1)

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